molecular formula C9H9F3N2O B2805897 N-[3-(trifluoromethyl)benzyl]urea CAS No. 296277-59-3

N-[3-(trifluoromethyl)benzyl]urea

Cat. No.: B2805897
CAS No.: 296277-59-3
M. Wt: 218.179
InChI Key: YIKZWHBLEGFJAG-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)benzyl]urea is an organic compound with the molecular formula C9H9F3N2O and a molecular weight of 218.18 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further linked to a urea group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[3-(trifluoromethyl)benzyl]urea can be synthesized through several methods. One common approach involves the reaction of 3-(trifluoromethyl)benzylamine with an isocyanate or urea derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and may be catalyzed by a base like triethylamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)benzyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[3-(trifluoromethyl)benzyl]urea has diverse applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)benzyl]urea is unique due to the specific positioning of the trifluoromethyl group and the presence of the urea moiety, which together confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in research and industrial applications where these properties are desired .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-2-6(4-7)5-14-8(13)15/h1-4H,5H2,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKZWHBLEGFJAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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